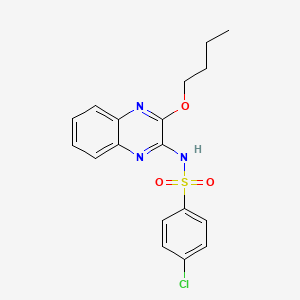acetate](/img/structure/B5131162.png)
ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol. MNA has been used in various fields of research, including medicinal chemistry, material science, and environmental science.
Mecanismo De Acción
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is believed to chelate metal ions such as copper and iron, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause damage to cellular components such as DNA, proteins, and lipids, which may contribute to the anti-cancer and anti-inflammatory effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
Biochemical and Physiological Effects:
Studies have shown that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to generate ROS. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent. However, further research is needed to fully understand the biochemical and physiological effects of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate in lab experiments is its high sensitivity and selectivity for metal ion detection. ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate is also relatively easy to synthesize and has a long shelf life. However, one limitation is that ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be toxic to cells at high concentrations, which may limit its use in certain experiments. In addition, the potential for ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate to generate ROS may also complicate its use in certain assays.
Direcciones Futuras
There are several areas of future research that could be pursued with ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate. One potential direction is the development of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate-based fluorescent probes for the detection of specific metal ions in biological and environmental samples. Another area of interest is the investigation of the anti-cancer and anti-inflammatory properties of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate, including its potential use as a therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action of ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate and its effects on cellular components.
Métodos De Síntesis
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate can be synthesized via a multistep process, starting with the reaction of 2-methyl-3-nitroaniline with ethyl oxalyl chloride to form ethyl [(2-methyl-3-nitrophenyl)amino]oxalate. This intermediate can then be hydrolyzed with sodium hydroxide to produce ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate.
Aplicaciones Científicas De Investigación
Ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. It has also been used as a building block for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. In addition, ethyl [(2-methyl-3-nitrophenyl)amino](oxo)acetate has been studied for its potential anti-cancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCMBJBNWKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![ethyl 4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5131093.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-{[5-acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5131108.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
